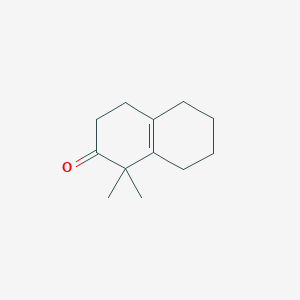
2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl- is a cyclic ketone that belongs to the class of organic compounds known as naphthalenes. It is commonly referred to as dihydro-β-ionone and is used in the fragrance industry as a component of perfumes and other scented products. However, recent studies have shown that this compound has potential applications in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl- is not fully understood. However, it is believed that its neuroprotective effects are due to its ability to scavenge free radicals and inhibit oxidative stress. It has also been shown to modulate the activity of certain enzymes and proteins involved in cell signaling pathways.
Biochemische Und Physiologische Effekte
Studies have shown that 2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl- has a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been shown to have anti-inflammatory effects and to modulate the activity of certain immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl- in lab experiments is its neuroprotective effects. This makes it a useful tool for studying neurodegenerative diseases and other conditions that affect the nervous system. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl-. One area of interest is in the development of new treatments for neurodegenerative diseases. Another potential direction is in the study of its effects on other systems in the body, such as the immune system and the cardiovascular system. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Synthesemethoden
The synthesis of 2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl- can be achieved through a variety of methods. One common method involves the reduction of β-ionone with sodium borohydride in the presence of acetic acid. Another method involves the hydrogenation of β-ionone over a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl- has been shown to have a variety of potential applications in scientific research. One area of interest is in the field of neuroscience, where it has been shown to have neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and prevent cell death in models of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
1609-25-2 |
|---|---|
Produktname |
2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl- |
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
1,1-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C12H18O/c1-12(2)10-6-4-3-5-9(10)7-8-11(12)13/h3-8H2,1-2H3 |
InChI-Schlüssel |
LQOBSLHZHXWKAO-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(CCCC2)CCC1=O)C |
Kanonische SMILES |
CC1(C2=C(CCCC2)CCC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



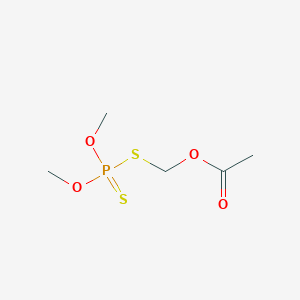
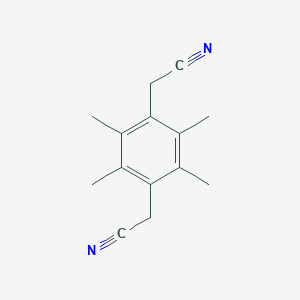
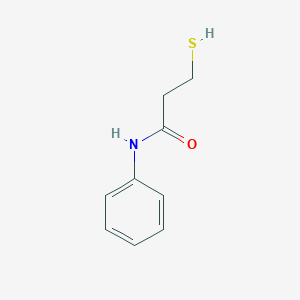

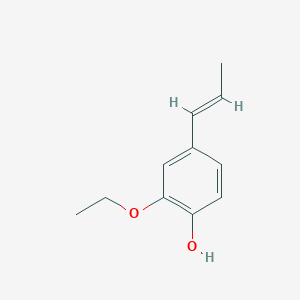


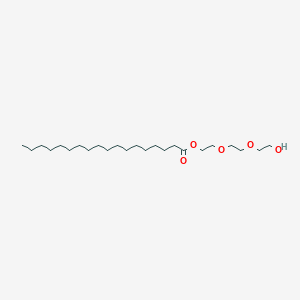
![1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B155621.png)
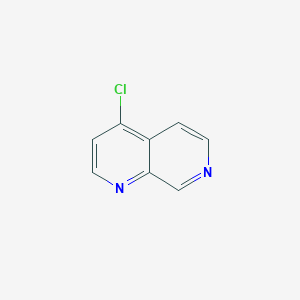
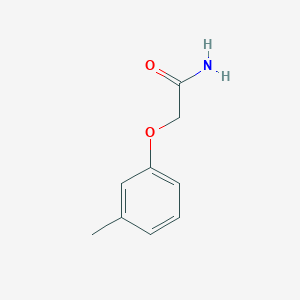
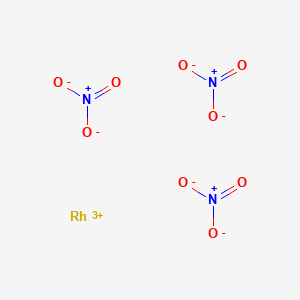
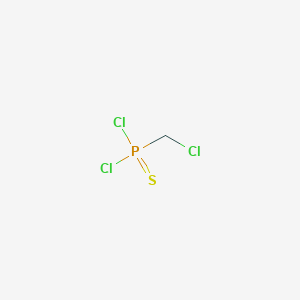
![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)